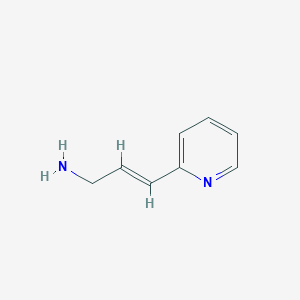

3-(Pyridin-2-yl)prop-2-en-1-amine

Description

3-(Pyridin-2-yl)prop-2-en-1-amine is an enamine derivative featuring a pyridine ring at the 2-position and a conjugated propenylamine chain. This compound serves as a versatile scaffold in medicinal chemistry and materials science due to its ability to participate in hydrogen bonding (via the pyridine nitrogen and amine group) and conjugation-driven electronic interactions.

Properties

Molecular Formula |

C8H10N2 |

|---|---|

Molecular Weight |

134.18 g/mol |

IUPAC Name |

(E)-3-pyridin-2-ylprop-2-en-1-amine |

InChI |

InChI=1S/C8H10N2/c9-6-3-5-8-4-1-2-7-10-8/h1-5,7H,6,9H2/b5-3+ |

InChI Key |

IXKUENAQVCAZAS-HWKANZROSA-N |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/CN |

Canonical SMILES |

C1=CC=NC(=C1)C=CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate alkyne under specific conditions. For example, a chemodivergent synthesis method can be employed, where N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines are synthesized from α-bromoketones and 2-aminopyridines . The reaction conditions typically involve the use of toluene, I2, and TBHP, and the process is mild and metal-free .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

3-(Pyridin-2-yl)prop-2-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)prop-2-en-1-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecule . This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogs, their synthesis methods, applications, and notable

Structural and Electronic Comparisons

- Alkyne vs. Alkene Chains : Propargylamine derivatives (e.g., 3-(Pyridin-3-yl)prop-2-yn-1-amine) introduce rigidity and linearity compared to propenylamine’s conjugation, impacting molecular geometry and reactivity .

Biological Activity

3-(Pyridin-2-yl)prop-2-en-1-amine, also known as 3-(2-pyridyl)prop-2-en-1-amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies associated with this compound, highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2, featuring a pyridine ring attached to a prop-2-en-1-amine moiety. This structure allows for various interactions with biological targets, making it a candidate for pharmacological applications.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to possess activity against various bacterial strains. A study demonstrated that certain pyridine derivatives displayed moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, suggesting that modifications in the structure can enhance biological efficacy .

Antifungal Properties

The compound has been proposed as a lead structure for developing new antifungal agents. The unique structural framework allows for interaction with fungal enzymes and receptors, potentially leading to effective treatments against fungal infections.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes. Inhibitory effects on enzymes involved in metabolic pathways have been observed, which could be beneficial in treating metabolic disorders or cancers where these enzymes are overactive .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Typically involving the reaction of 2-pyridinecarboxaldehyde with propanamine derivatives.

- Reduction Reactions : Following initial synthesis, reduction processes can yield more complex derivatives with enhanced biological activities.

Study on Antimicrobial Activity

In a comparative study, several pyridine derivatives were synthesized and tested for their antimicrobial activities. The results indicated that modifications to the propene side chain significantly influenced the activity against both gram-positive and gram-negative bacteria. For instance, introducing electron-withdrawing groups enhanced antibacterial potency .

Investigation of Enzyme Inhibition

A recent investigation focused on the enzyme inhibition profile of this compound. The study found that certain analogs inhibited key metabolic enzymes involved in cancer cell proliferation. The findings suggested that these compounds could serve as potential leads in cancer therapeutics .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(Imidazo[1,2-a]pyridin-2-yloxy)propanamide | Imidazopyridine derivative | Exhibits anti-inflammatory properties |

| 4-(Imidazo[1,5-a]pyridinyl)butanamide | Imidazopyridine derivative | Known for neuroprotective effects |

| 5-(Imidazo[1,5-b]pyridinyl)ethanol | Imidazopyridine derivative | Displays selective inhibition of certain kinases |

This table illustrates how structural variations can lead to diverse biological activities among related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.